2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

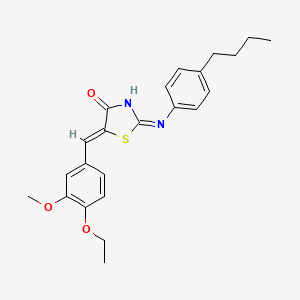

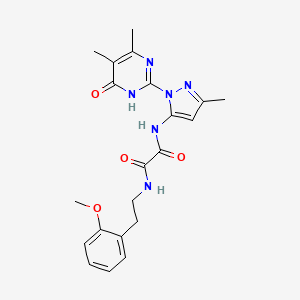

2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. This compound was first synthesized by Pfizer Inc, and it has been shown to have potent immunosuppressive properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole and its derivatives have been investigated for their potential antimicrobial and antifungal activities. Studies have shown that certain compounds within this class exhibit considerable activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. Specifically, chloro-substituted compounds have shown comparable antibacterial activity to established drugs like chloramphenicol against strains such as Pseudomonas aeruginosa. Additionally, some derivatives have demonstrated comparable antifungal activity to ketoconazole, indicating their potential in treating fungal infections (A. Muralikrishna et al., 2012).

Anticancer Evaluation

The exploration of this compound derivatives for anticancer properties has yielded promising results. A series of these compounds have been synthesized and evaluated in vitro against various cancer cell lines. Some compounds have shown significant activity against specific cancer types, such as glioblastoma and lung carcinoma, highlighting their potential as lead compounds for developing new anticancer therapies (Volodymyr Zyabrev et al., 2022).

Synthesis and Molecular Docking Studies

The synthesis of novel this compound derivatives and their subsequent analysis through molecular docking studies have provided insights into their potential pharmacological activities. These studies help in understanding the interaction between these compounds and biological targets, aiding in the design of more effective drugs with specific biological activities (Kanubhai D. Katariya et al., 2021).

Antioxidant Properties

Research into the antioxidant properties of this compound derivatives has revealed their potential as antioxidant agents. These compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is a contributing factor in various chronic diseases and aging (Bhanu Prakash Talapuru et al., 2014).

Electrocatalytic and Photophysical Applications

The structural and functional diversity of this compound compounds lends them to applications beyond biomedical research, including electrocatalysis for CO2 reduction and in optoelectronic devices as fluorescent OLEDs. Their unique properties facilitate the development of efficient and selective catalysts for environmental applications and materials with desirable photophysical characteristics for use in electronic devices (J. Nganga et al., 2017; Zhen-Hua Xing et al., 2017).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-16-11-5-4-10-15(16)17-21-18(19(25-17)22-12-6-7-13-22)26(23,24)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLNNTWMAXTDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730008.png)

![3,6-dichloro-N-{5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2730009.png)

![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)

![2,2-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2730017.png)

![9-[(Pyrrolidin-1-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B2730018.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2730019.png)

![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)

![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)